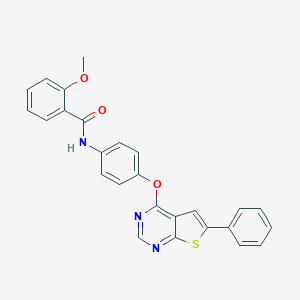
2-METHOXY-N-(4-((6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-YL)OXY)PHENYL)BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-METHOXY-N-(4-((6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-YL)OXY)PHENYL)BENZAMIDE is a complex organic compound with the molecular formula C26H19N3O3S and a molecular weight of 453.524 g/mol . This compound is known for its unique structure, which includes a thienopyrimidine core, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-(4-((6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-YL)OXY)PHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the thienopyrimidine core. This core is then functionalized with various substituents to achieve the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
the principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production if needed .
Análisis De Reacciones Químicas
Types of Reactions
2-METHOXY-N-(4-((6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-YL)OXY)PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Aplicaciones Científicas De Investigación
2-METHOXY-N-(4-((6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-YL)OXY)PHENYL)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-METHOXY-N-(4-((6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-YL)OXY)PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- 3-methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde
- Methyl 3-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate
- 4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde
Uniqueness
2-METHOXY-N-(4-((6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-YL)OXY)PHENYL)BENZAMIDE is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C26H19N3O3S |
|---|---|
Peso molecular |
453.5g/mol |
Nombre IUPAC |
2-methoxy-N-[4-(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxyphenyl]benzamide |
InChI |
InChI=1S/C26H19N3O3S/c1-31-22-10-6-5-9-20(22)24(30)29-18-11-13-19(14-12-18)32-25-21-15-23(17-7-3-2-4-8-17)33-26(21)28-16-27-25/h2-16H,1H3,(H,29,30) |
Clave InChI |
FHIGHSFOQIEMDV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC3=C4C=C(SC4=NC=N3)C5=CC=CC=C5 |
SMILES canónico |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC3=C4C=C(SC4=NC=N3)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(dimethylamino)benzylidene]-2-[3-nitro-4-(4-morpholinyl)phenyl]-1,3-oxazol-5(4H)-one](/img/structure/B381624.png)
![2-[2-[(E)-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B381625.png)
![4-(9H-fluoren-9-yl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B381626.png)
![(4E)-5-amino-2-phenyl-4-[2-(2,4,6-trichlorophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B381629.png)
![2-{(1E)-N-[4-(9H-fluoren-9-yl)piperazin-4-ium-1-yl]ethanimidoyl}phenolate](/img/structure/B381631.png)
![N-(2-morpholin-4-ylethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381632.png)

![ethyl ({4-allyl-5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B381636.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-iodobenzamide](/img/structure/B381639.png)

![2-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B381644.png)
![N-(4-methoxyphenyl)-2-(4-oxo-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B381645.png)
![N-(3-METHYLPHENYL)-2-{[4-OXO-6-PHENYL-3-(PROP-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B381646.png)
![Ethyl 2-({[(3-allyl-4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381647.png)
